molecular formula C12H18BNO3 B2877309 4-(4-Methoxypiperidin-1-yl)phenylboronic acid CAS No. 1228182-84-0

4-(4-Methoxypiperidin-1-yl)phenylboronic acid

Cat. No.: B2877309
CAS No.: 1228182-84-0
M. Wt: 235.09
InChI Key: GQAIUVIJYKGVGI-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidin-1-yl)phenylboronic acid is an organic compound with the molecular formula C12H18BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid typically involves the following steps:

    Formation of the piperidine ring: The starting material, 4-methoxyaniline, undergoes a cyclization reaction with a suitable reagent to form the piperidine ring.

    Introduction of the boronic acid group: The piperidine derivative is then reacted with a boronic acid reagent, such as boronic acid or a boronic ester, under conditions that facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The Suzuki-Miyaura coupling typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Various reduced derivatives depending on the specific reducing agent used.

    Substitution: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)phenylboronic acid has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Material Science: It can be used in the preparation of boron-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid depends on its specific application. In the context of organic synthesis, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid
  • 4-(4-Methoxypiperidin-1-yl)phenylboronic acid, pinacol ester

Uniqueness

This compound is unique due to the presence of the methoxy group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAIUVIJYKGVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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